molecular formula C17H16BrClN2O4 B4784848 N'-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide

N'-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B4784848
M. Wt: 427.7 g/mol
InChI Key: JTRDDLLHPFOZPD-UHFFFAOYSA-N
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Description

N’-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

N'-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O4/c1-11-8-14(6-7-15(11)18)25-10-17(23)21-20-16(22)9-24-13-4-2-12(19)3-5-13/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRDDLLHPFOZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions such as temperature control and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N’-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide stands out due to its unique combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide
Reactant of Route 2
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N'-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide

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